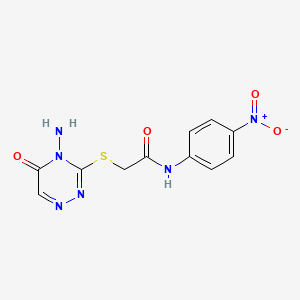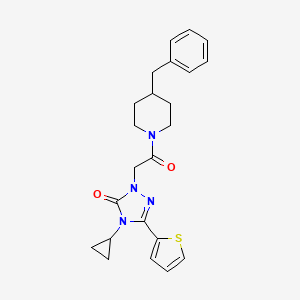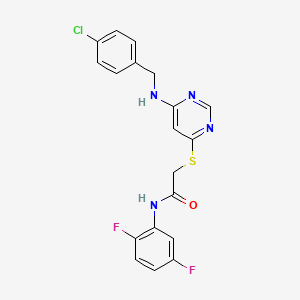![molecular formula C21H19F3N2 B2396959 1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-44-2](/img/structure/B2396959.png)
1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinoline, a class of organic compounds with a double-ring structure, one of which is a benzene ring and the other is a pyridine ring . The compound has a trifluoromethyl group attached to it, which can significantly alter its properties .
Synthesis Analysis
The synthesis of such compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A variety of synthetic methods exploiting these reactions have been considered .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. They can undergo a variety of reactions, including cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Aplicaciones Científicas De Investigación
Metal Ion Extraction and Determination
The compound’s structure suggests potential applications in metal ion extraction and determination. Notably, a study by Rezaei and Fazlollahi explored its use in selectively extracting and spectrophotometrically determining nickel ions (Ni^2+) in natural water. The ligand demonstrated substantial stability when complexed with Ni^2+, making it a promising candidate for environmental monitoring.
Medicinal Chemistry and Drug Design
1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline’s unique structure could inspire drug design strategies. Medicinal plants have long been a resource for healing, and this compound’s properties may contribute to novel drug development . Further investigations into its pharmacological potential are warranted.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydropyrrolo[3,2-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2/c1-3-14-7-9-15(10-8-14)26-12-11-16-13(2)25-19-17(20(16)26)5-4-6-18(19)21(22,23)24/h4-10H,3,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABYUKQGTPTMAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCC3=C(N=C4C(=C32)C=CC=C4C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide](/img/structure/B2396880.png)
![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2396884.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396887.png)

![1-[2-(Dimethylamino)phenyl]ethan-1-ol](/img/structure/B2396892.png)

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)

